molecular formula C9H14ClNO B8484385 2-Tert-butyl-4-chloromethyl-5-methyl-oxazole

2-Tert-butyl-4-chloromethyl-5-methyl-oxazole

Cat. No. B8484385
M. Wt: 187.66 g/mol
InChI Key: MXCLPGBCDGGMOY-UHFFFAOYSA-N
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Patent
US07109225B2

Procedure details

To 5.72 g of NaCN (116.8 mmol), dissolved in 77 ml of DMSO, was slowly added via dropping funnel 14.14 g of the above prepared 2-tert-butyl-4-chloromethyl-5-methyl-oxazole (75.3 mmol) at such a rate that the internal temperature stayed at 25–30°. Stirring was continued for an additional 1.5 h at 35°. The reaction mixture was then poured onto crashed ice/AcOEt, the organic layer washed with water, dried over sodium sulfate, and evaporated to dryness. Thereby, 13.19 g of the title product was obtained, which was used without further purification for the next step.
Name
Quantity
5.72 g
Type
reactant
Reaction Step One
Name
Quantity
77 mL
Type
solvent
Reaction Step One
Quantity
75.3 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
ice AcOEt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[Na+].[C:4]([C:8]1[O:9][C:10]([CH3:15])=[C:11]([CH2:13]Cl)[N:12]=1)([CH3:7])([CH3:6])[CH3:5]>CS(C)=O>[C:4]([C:8]1[O:9][C:10]([CH3:15])=[C:11]([CH2:13][C:1]#[N:2])[N:12]=1)([CH3:7])([CH3:6])[CH3:5] |f:0.1|

Inputs

Step One
Name
Quantity
5.72 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
77 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
75.3 mmol
Type
reactant
Smiles
C(C)(C)(C)C=1OC(=C(N1)CCl)C
Step Three
Name
ice AcOEt
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly added
CUSTOM
Type
CUSTOM
Details
stayed at 25–30°
ADDITION
Type
ADDITION
Details
The reaction mixture was then poured
WASH
Type
WASH
Details
the organic layer washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C)(C)(C)C=1OC(=C(N1)CC#N)C
Measurements
Type Value Analysis
AMOUNT: MASS 13.19 g
YIELD: CALCULATEDPERCENTYIELD 98.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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